molecular formula C9H14N2 B6147373 4-(pyridin-3-yl)butan-2-amine CAS No. 88940-54-9

4-(pyridin-3-yl)butan-2-amine

Cat. No. B6147373
CAS RN: 88940-54-9
M. Wt: 150.2
InChI Key:
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Description

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, a study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-(Pyridin-3-yl)pyrimidin-2-amine” is described as a white to off-white or brown solid .

Scientific Research Applications

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

A comprehensive review by Kamneva, Anis’kova, and Egorova (2018) on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, including amines from the heterocyclic series, highlights the versatility of these reactions. The study emphasizes the influence of reagent structures, nucleophilic agent strength, and reaction conditions on product formation, leading to a diverse array of compounds including heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018).

Heterocyclic Chemistry and Complexes

Boča, Jameson, and Linert (2011) review the chemistry and properties of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and related complexes, underscoring the importance of heterocyclic compounds in developing pharmaceuticals and their structural applications. The review identifies potential areas for further investigation in heterocyclic chemistry (Boča, Jameson, & Linert, 2011).

Synthesis of N-heterocycles via Sulfinimines

Philip et al. (2020) focus on the use of tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles, showcasing its utility in creating diverse structures pivotal in pharmaceutical development. This method provides access to piperidines, pyrrolidines, and azetidines, integral to many natural products and therapeutic compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biogenic Amines: Roles in Food Safety and Chemistry

Bulushi, Poole, Deeth, and Dykes (2009) discuss the formation, significance, and analysis of biogenic amines in fish, focusing on their roles in intoxication, spoilage, and nitrosamine formation. This review is crucial for understanding the implications of amines in food safety and the mechanisms of toxicity associated with biogenic amines (Bulushi, Poole, Deeth, & Dykes, 2009).

PFAS Removal by Amine-Functionalized Sorbents

Ateia, Alsbaiee, Karanfil, and Dichtel (2019) provide an in-depth analysis of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their review critically evaluates the mechanisms and efficiency of aminated sorbents in PFAS control, indicating a promising approach for water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for research on similar compounds include the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyridin-3-yl)butan-2-amine involves the reaction of 3-pyridinecarboxaldehyde with 4-bromo-1-butene followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "4-bromo-1-butene", "sodium borohydride", "butan-2-amine", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in acetic acid (10 mL) and add 4-bromo-1-butene (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (1.2 equiv) slowly with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and acetic acid (5 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.", "Step 5: Dissolve the pure product in water (10 mL) and add sodium acetate (1.2 equiv). Stir the reaction mixture at room temperature for 1 hour.", "Step 6: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to obtain the final product, 4-(pyridin-3-yl)butan-2-amine." ] }

CAS RN

88940-54-9

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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